Unveiling the Role of BMS-986158 in Gene Regulation: A Technical Guide
Unveiling the Role of BMS-986158 in Gene Regulation: A Technical Guide
An In-depth Analysis of the BET Inhibitor BMS-986158, a Potent Modulator of Oncogenic Transcription
For Researchers, Scientists, and Drug Development Professionals
Initial Note: The query for "BMS961" did not yield specific results. Based on the similarity of the compound identifier and its relevance to gene regulation, this guide focuses on the well-documented Bristol Myers Squibb (BMS) compound, BMS-986158 , a potent Bromodomain and Extra-Terminal domain (BET) inhibitor.
Executive Summary
BMS-986158 is a selective, orally bioavailable small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BMS-986158 effectively displaces these proteins from chromatin, leading to the suppression of key oncogenes and other genes involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies associated with BMS-986158's function in gene regulation.
Core Mechanism of Action: Disruption of Transcriptional Activation
The primary function of BMS-986158 in gene regulation is the inhibition of the BET family of proteins. This disruption of BET protein function leads to a cascade of downstream effects on gene expression.
Signaling Pathway of BMS-986158 Action
BMS-986158 exerts its effects by interrupting the normal function of BET proteins in facilitating gene transcription. The simplified signaling pathway is as follows:
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the activity and pharmacokinetic properties of BMS-986158.
Table 1: In Vitro Inhibitory Activity of BMS-986158
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| NCI-H211 | Small Cell Lung Cancer | 6.6 | Proliferation Assay | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5 | Proliferation Assay | [1] |
| Multiple Hematologic and Solid Tumor Cell Lines | Various | Potent (sub-micromolar) | Proliferation Assays | [2] |
| BRD4 (BD1) | - | < 5 | TR-FRET | [3] |
Table 2: Pharmacokinetic Parameters of BMS-986158 in Humans (Phase 1/2a Trial)
| Parameter | Value | Dosing Schedule | Reference |
| Tmax (median) | 1 - 4 hours | Single dose | [4] |
| Dose Proportionality | Observed from 0.75 - 4.5 mg | Single dose | [4] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (43%), Thrombocytopenia (39%) | Multiple schedules | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Inhibition
This assay is commonly used to screen for and characterize inhibitors of protein-protein interactions, such as the binding of BET bromodomains to acetylated histones.
Objective: To quantify the inhibitory activity of BMS-986158 on the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A BET bromodomain protein is typically tagged with a donor fluorophore (e.g., Europium cryptate), and a biotinylated acetylated histone peptide is bound to streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the bromodomain binds to the histone peptide, FRET occurs. An inhibitor like BMS-986158 will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
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Recombinant, purified BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore.
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Biotinylated acetylated histone H4 peptide.
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Streptavidin-conjugated acceptor fluorophore.
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BMS-986158 or other test compounds.
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Assay buffer (e.g., PBS with 0.1% BSA).
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Microplate reader capable of TR-FRET measurements.
Protocol:
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Prepare serial dilutions of BMS-986158 in the assay buffer.
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In a suitable microplate, add the BET bromodomain protein and the acetylated histone peptide.
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Add the serially diluted BMS-986158 to the wells.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
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Add the streptavidin-conjugated acceptor fluorophore to each well.
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Incubate the plate for another defined period (e.g., 60 minutes) in the dark.
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Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
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Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
Patient-Derived Xenograft (PDX) Models for In Vivo Efficacy
PDX models are a powerful tool for evaluating the anti-tumor activity of investigational drugs in a system that more closely recapitulates the heterogeneity of human tumors.
Objective: To assess the in vivo anti-tumor efficacy of BMS-986158 in various cancer types.
Principle: Fresh tumor tissue from a patient is surgically implanted into an immunodeficient mouse. Once the tumor is established, the mouse is treated with the investigational drug, and tumor growth is monitored over time.
Materials:
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Immunodeficient mice (e.g., NOD-scid or NSG mice).
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Fresh, sterile patient tumor tissue.
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Surgical instruments.
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BMS-986158 formulated for oral administration.
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Calipers for tumor measurement.
Protocol:
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Tumor Implantation: Under sterile conditions, mince the patient tumor tissue into small fragments (approximately 2-3 mm³).
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Anesthetize an immunodeficient mouse and make a small incision in the flank.
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Implant a single tumor fragment subcutaneously.
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Suture the incision and monitor the mouse for recovery and tumor growth.
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Tumor Growth Monitoring: Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers at regular intervals (e.g., twice weekly).
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Treatment Administration: Randomize the mice into treatment and control groups.
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Administer BMS-986158 orally to the treatment group according to the specified dosing schedule (e.g., daily or 5 days on/2 days off). The control group receives the vehicle.
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Continue treatment and tumor monitoring for a predefined period or until the tumors in the control group reach a predetermined maximum size.
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Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the BMS-986158-treated group to the control group to assess efficacy.
Mandatory Visualizations
Experimental Workflow for TR-FRET Assay
Logical Relationship of BMS-986158's Effect on Gene Expression
Conclusion
BMS-986158 represents a promising therapeutic agent that targets the epigenetic regulation of gene expression. Its mechanism of action, centered on the inhibition of the BET family of proteins, leads to the suppression of critical oncogenes like c-MYC and has demonstrated anti-tumor activity in a range of preclinical models and clinical trials. The data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the role of BET inhibitors in cancer therapy and other diseases driven by transcriptional dysregulation. Further investigation into the nuanced effects of BMS-986158 on the broader transcriptome and its potential in combination therapies will be crucial for realizing its full clinical potential.
References
- 1. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BET Proteins with BMS-986158: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. BMS 986158 - AdisInsight [adisinsight.springer.com]
